molecular formula C9H14O4 B1267311 3-(Methoxycarbonyl)cyclohexanecarboxylic acid CAS No. 25090-39-5

3-(Methoxycarbonyl)cyclohexanecarboxylic acid

Cat. No. B1267311
CAS RN: 25090-39-5
M. Wt: 186.2 g/mol
InChI Key: PODOUIALODEQFA-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C9H14O4 . It has a molecular weight of 186.21 . The compound is stored in a dry room at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for 3-(Methoxycarbonyl)cyclohexanecarboxylic acid is 1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

3-(Methoxycarbonyl)cyclohexanecarboxylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 303.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 44.7±0.3 cm3, and it has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Photocatalysis

    Scientific Field

    The field of application is photocatalysis, which falls under the broader categories of chemistry and material science .

    Summary of Application

    In a study titled “Iron Photocatalysis via Brønsted Acid Unlocking Ligand-to-Metal Charge Transfer,” researchers used 3-(Methoxycarbonyl)cyclohexanecarboxylic acid in a process to activate inert haloalkylcarboxylate (CnXmCOO−, X=F or Cl) to CnXm radical production . This process enabled the fluoro-polyhaloalkylation of non-activated alkenes .

    Methods of Application

    The researchers demonstrated a robust and practical Brønsted acid unlocking iron ligand-to-metal charge transfer (LMCT) photocatalysis for the activation of multifarious inert haloalkylcarboxylate . The process involved the combination of easily available selectfluor as a fluorine source .

    Results or Outcomes

    The study successfully delivered numerous valuable alkyl fluorides, including various potential drug molecules . The researchers anticipate that this Brønsted acid unlocking iron LMCT protocol for the oxidative decarboxylation of haloalkylcarboxylate can serve as an intriguing sustainable option to execute the activation of inert compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-methoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODOUIALODEQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947951
Record name 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)cyclohexanecarboxylic acid

CAS RN

25090-39-5
Record name 1, monomethyl ester
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Record name 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxycarbonyl)cyclohexane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of 1,3-cyclohexanedicarboxylic acid (10 g, 58 mmol) in MeOH (50 mL) was added conc. H2SO4 (2 mL). Then the mixture was stirred at room temperature for 4 hrs. The mixture was concentrated under reduced pressure, and then partitioned between ethyl acetate and a saturated aqueous NaHCO3 solution. The organic phase was washed with brine, dried over Na2SO4, and evaporated to give dimethyl 1,3-cyclohexanedicarboxylate as a colorless oil (11.6 g, yield; quant.). To a solution of dimethyl 1,3-cyclohexanedicarboxylate (11.6 g, 57.9 mmol) in MeOH (58 mL) was added a 1N NaOH solution (58 mL) dropwise over 1 hr at 0° C. The resulting mixture was stirred at 0° C. for 0.5 hrs, and at room temperature for 2 hrs. The mixture was concentrated under reduced pressure, and the residual solution was partitioned between ethyl acetate and water. The aqueous phase was separated, acidified with conc. HCl (15 mL), saturated with NaCl, and then extracted with ethyl acetate. The extract was dried over Na2SO4, filtered and concentrated under reduced pressure to give 3-(methoxycarbonyl)cyclohexanecarboxylic acid as a colorless oil (6.16 g, yield; 57%).
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One

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